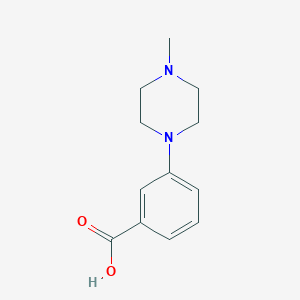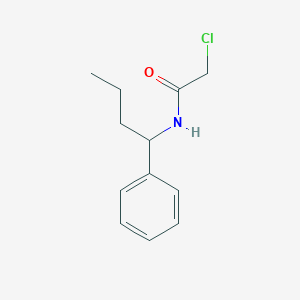
2-chloro-N-(1-phenylbutyl)acetamide
Descripción general
Descripción
2-chloro-N-(1-phenylbutyl)acetamide is a chemical compound with the CAS Number: 40023-34-5 . It has a molecular weight of 225.72 and its IUPAC name is 2-chloro-N-(1-phenylbutyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(1-phenylbutyl)acetamide is 1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-N-(1-phenylbutyl)acetamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Research has shown successful synthesis and characterization of compounds related to 2-chloro-N-(1-phenylbutyl)acetamide. For instance, Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and investigated its structure using NMR spectroscopy, X-ray analysis, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).
Metabolic Studies : Studies have explored the metabolism of chloroacetamide herbicides and their derivatives, providing insights into their biological and environmental interactions. Coleman et al. (2000) studied the comparative metabolism of various chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic pathways involved (Coleman et al., 2000).
Chemical Reactions and Characterization : Research has been conducted on the synthesis and characterization of related compounds, which is essential for understanding their potential applications. Zhong-cheng and Wan-yin (2002) described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, providing insights into the acetylation, esterification, and ester interchange steps involved (Zhong-cheng & Wan-yin, 2002).
Study of Crystalline Structures : Investigations into the crystal and molecular structures of related compounds have been conducted. Chi et al. (2018) examined the crystalline compounds involving N-(5-chloro-2-hydroxy-phenyl)-acetamide, elucidating the role of non-covalent interactions in crystal packing (Chi et al., 2018).
Radiosynthesis for Research : Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide, demonstrating methodologies that can be applied in the study of metabolism and mode of action of such compounds (Latli & Casida, 1995).
Environmental Impact Studies : Investigations into the environmental impact and behavior of chloroacetamide compounds, such as their presence in the hydrologic system and interaction with soil properties, have been a focus of some studies. Kolpin et al. (1996) documented the distribution of acetochlor in the hydrologic system in the Midwestern United States (Kolpin et al., 1996).
Safety And Hazards
The safety information for 2-chloro-N-(1-phenylbutyl)acetamide includes several hazard statements: H302, H315, H318, H335 . These represent specific hazards presented by the chemical. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling.
Propiedades
IUPAC Name |
2-chloro-N-(1-phenylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPETANTXQLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406930 | |
| Record name | 2-chloro-N-(1-phenylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-phenylbutyl)acetamide | |
CAS RN |
40023-34-5 | |
| Record name | 2-chloro-N-(1-phenylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



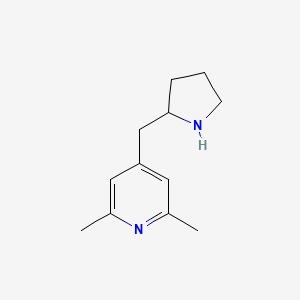

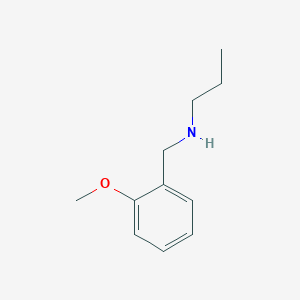
![N-[(3-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B1366015.png)
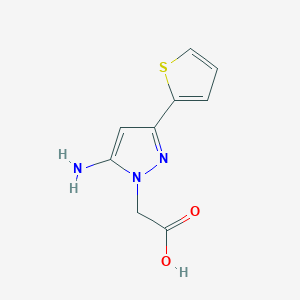

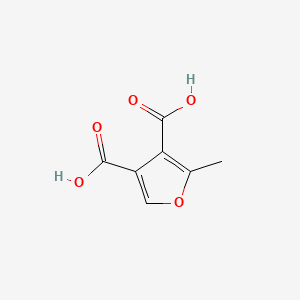

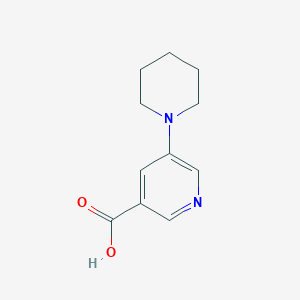
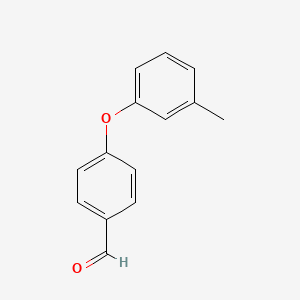
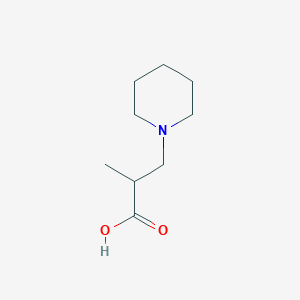
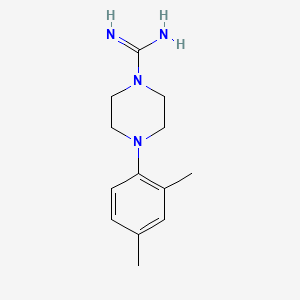
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366041.png)
